1-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
1-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
Molecular Formula |
C18H10ClFN4O2S |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C18H10ClFN4O2S/c19-10-1-4-12(5-2-10)24-8-7-14(25)16(23-24)17(26)22-18-21-13-6-3-11(20)9-15(13)27-18/h1-9H,(H,21,22,26) |
InChI Key |
IAXTVERJFZJBEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the chlorophenyl group, and the pyridazine ring. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar in structure but with different substituents.
1-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 1-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide lies in its specific combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
